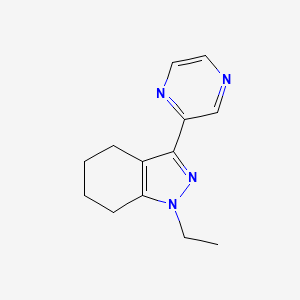![molecular formula C8H9N3 B1479912 6-Cyclopropyl-1H-Imidazo[1,2-b]pyrazol CAS No. 2098023-05-1](/img/structure/B1479912.png)
6-Cyclopropyl-1H-Imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 6-Cyclopropyl-1H-Imidazo[1,2-b]pyrazol:
Antimikrobielle Anwendungen
Es wurde berichtet, dass Derivate von this compound antimikrobielle Eigenschaften aufweisen. Diese Verbindungen können synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet werden, um ihre Wirksamkeit als potenzielle antimikrobielle Mittel zu bestimmen .
Antitumoraktivität
Forschungen haben gezeigt, dass bestimmte Derivate von this compound Antitumoraktivitäten besitzen. Sie können so konzipiert werden, dass sie bestimmte Krebszelllinien angreifen, und auf ihre Fähigkeit zur Hemmung des Tumorwachstums untersucht werden .
Entzündungshemmende Eigenschaften
Das entzündungshemmende Potenzial von this compound ist ein weiteres interessantes Forschungsfeld. Diese Verbindungen können auf ihre Wirksamkeit bei der Reduzierung von Entzündungen in verschiedenen Krankheitsmodellen untersucht werden .
Neuroprotektive Wirkungen
Einige Derivate von this compound haben sich als vielversprechend für die Verwendung als neuroprotektive Mittel erwiesen. Sie könnten zur Behandlung von neurodegenerativen Erkrankungen wie Alzheimer untersucht werden .
Verbesserung der Löslichkeit in der Wirkstoffentwicklung
Die Verbindung wurde verwendet, um die Löslichkeit von Arzneimitteln in wässrigen Medien zu verbessern. Ein Beispiel ist ihre Verwendung bei der Synthese eines Isosters des Indolyl-Arzneimittels Pruvanserin, was zu einer deutlich verbesserten Löslichkeit führte .
Antiviren-Anwendungen
Die antiviralen Eigenschaften von Derivaten von this compound werden ebenfalls untersucht, insbesondere ihre Wirksamkeit gegen HIV-Infektionen .
Antidiabetische Wirkungen
Die Erforschung der antidiabetischen Wirkungen von Pyrazolderivaten, einschließlich this compound, ist im Gange. Diese Verbindungen könnten neue Ansätze zur Behandlung von Diabetes bieten .
Entwicklung chemischer Sensoren
Pyrazolderivate wurden auf ihre potenzielle Verwendung als chemische Sensoren untersucht. Die elektronenziehende Substitution an der Arylgruppe ist ein Schlüsselfaktor für die Bestimmung ihrer Empfindlichkeit und Spezifität für verschiedene Ionen .
Jede dieser Anwendungen repräsentiert ein einzigartiges Feld, in dem this compound und seine Derivate einen bedeutenden Beitrag zur wissenschaftlichen Forschung und Entwicklung leisten können.
Wirkmechanismus
The mode of action of these compounds often involves interactions with biological targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific targets of the compound .
Biochemical pathways affected by these compounds could vary widely, again depending on the specific targets of the compound. The downstream effects would be related to the roles of these pathways in cellular function .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the bioavailability of the compound. These properties can be affected by various factors, including the chemical structure of the compound, the route of administration, and individual patient factors .
The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and its effects on biochemical pathways .
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of the compound .
Biochemische Analyse
Biochemical Properties
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole may interact with proteins involved in cell signaling pathways, affecting the downstream signaling processes .
Cellular Effects
The effects of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is effective without causing harm .
Metabolic Pathways
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, this compound may inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, or lipids . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKIREIBMSVPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479837.png)
![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479838.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479840.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479843.png)


![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479846.png)
![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479847.png)
![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479848.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479850.png)
![1-Methyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479852.png)
